molecular formula C20H18N2O5 B2458491 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 952986-42-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2458491
CAS RN: 952986-42-4
M. Wt: 366.373
InChI Key: CGVDPYUSOGEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.373. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

One study investigated the antibacterial potential of sulfonamides containing the benzodioxane moiety, emphasizing their synthesis and evaluation against various Gram-negative and Gram-positive bacterial strains. This research highlights the therapeutic potential of such compounds, including derivatives of the specified chemical structure, showcasing potent antibacterial activity (M. Abbasi et al., 2016).

Enzyme Inhibitory Potential

Another study focused on the enzyme inhibitory potential of sulfonamides bearing benzodioxane and acetamide moieties, targeting -glucosidase and acetylcholinesterase (AChE). It was found that most compounds exhibited substantial inhibitory activity against yeast -glucosidase and weak against AChE, with in silico molecular docking results consistent with in vitro enzyme inhibition data (M. Abbasi et al., 2019).

Anticancer Activity

A study aimed at finding new anticancer agents synthesized various compounds with aryloxy groups attached to the pyrimidine ring, showing appreciable cancer cell growth inhibition against several cancer cell lines. This suggests the compound's framework might contribute to developing effective anticancer treatments (M. M. Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-24-16-4-2-3-13(9-16)18-11-15(22-27-18)12-20(23)21-14-5-6-17-19(10-14)26-8-7-25-17/h2-6,9-11H,7-8,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDPYUSOGEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

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